Cas no 2098129-53-2 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide structure
2098129-53-2 structure
商品名:7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
CAS番号:2098129-53-2
MF:C10H12FN3O
メガワット:209.220185279846
CID:5729069
PubChem ID:121201803

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide 化学的及び物理的性質

名前と識別子

    • 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
    • F1907-5560
    • 7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide
    • AKOS026709963
    • 2098129-53-2
    • 1,4-Benzoxazepine-4(5H)-carboximidamide, 7-fluoro-2,3-dihydro-
    • インチ: 1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13)
    • InChIKey: IPRWHCKGOVXUHD-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)CN(C(=N)N)CCO2

計算された属性

  • せいみつぶんしりょう: 209.09644018g/mol
  • どういたいしつりょう: 209.09644018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • ふってん: 335.2±52.0 °C(Predicted)
  • 酸性度係数(pKa): 12.82±0.20(Predicted)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5560-0.5g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
0.5g
$380.0 2023-09-07
TRC
F281571-500mg
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5h)-carboximidamide
2098129-53-2
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-5560-2.5g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5560-10g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
10g
$1684.0 2023-09-07
TRC
F281571-1g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5h)-carboximidamide
2098129-53-2
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-5560-1g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5560-5g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5560-0.25g
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
2098129-53-2 95%+
0.25g
$361.0 2023-09-07
TRC
F281571-100mg
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5h)-carboximidamide
2098129-53-2
100mg
$ 95.00 2022-06-05

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide 関連文献

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamideに関する追加情報

Comprehensive Overview of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide (CAS No. 2098129-53-2)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide (CAS No. 2098129-53-2) is a fluorinated heterocyclic compound with a unique oxazepine-carboximidamide backbone. This molecule has garnered significant attention in pharmaceutical and medicinal chemistry due to its structural resemblance to bioactive scaffolds. The presence of a fluoro substituent enhances its metabolic stability and binding affinity, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its ability to modulate neurotransmitter pathways.

In recent years, the demand for fluorinated heterocycles like 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide has surged, driven by their versatility in drug design. The compound's oxazepine core is known for its conformational flexibility, which allows it to interact with diverse biological targets. This property aligns with current trends in precision medicine, where tailored molecular structures are essential for targeting specific disease mechanisms. Additionally, the carboximidamide moiety offers opportunities for further derivatization, enabling the development of novel analogs with improved pharmacokinetic profiles.

The synthesis of CAS No. 2098129-53-2 involves multi-step organic transformations, including cyclization and fluorination reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity. These methods are particularly relevant in the context of green chemistry, a growing focus area for researchers aiming to reduce environmental impact. The compound's characterization typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring rigorous quality control for preclinical studies.

From a therapeutic perspective, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide has shown promise in preliminary in vitro and in vivo studies. Its mechanism of action is hypothesized to involve modulation of G-protein-coupled receptors (GPCRs), a key target class in neuropharmacology. This aligns with the increasing interest in GPCR-targeted therapies for conditions like anxiety, depression, and neurodegenerative diseases. The compound's blood-brain barrier (BBB) permeability further enhances its potential for CNS applications, a hot topic in contemporary drug development.

Beyond its pharmaceutical relevance, CAS No. 2098129-53-2 is also a subject of interest in computational chemistry. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to predict its binding modes and optimize its scaffold. These approaches are integral to modern drug repurposing strategies, which seek to identify new uses for existing compounds. The integration of artificial intelligence (AI) in drug discovery has further accelerated research on such molecules, addressing common search queries like "AI in medicinal chemistry" or "computational drug design."

In summary, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide represents a compelling case study in the intersection of structural innovation and therapeutic potential. Its fluorinated oxazepine core and versatile carboximidamide group position it as a valuable tool for addressing unmet medical needs. As research progresses, this compound may emerge as a cornerstone in the development of next-generation small-molecule therapeutics, reflecting the dynamic evolution of chemical biology and pharmacology.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.